molecular formula C17H17BrO4 B13078481 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde

Cat. No.: B13078481
M. Wt: 365.2 g/mol
InChI Key: XVUNZTJSDOHSCO-UHFFFAOYSA-N
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Description

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H15BrO4 It is a derivative of benzaldehyde, characterized by the presence of bromophenoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde typically involves the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with 3-ethoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzoic acid.

    Reduction: 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenoxy and ethoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
  • 4-[2-(4-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde
  • 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde

Uniqueness

4-[2-(3-Bromophenoxy)ethoxy]-3-ethoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both bromophenoxy and ethoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17BrO4

Molecular Weight

365.2 g/mol

IUPAC Name

4-[2-(3-bromophenoxy)ethoxy]-3-ethoxybenzaldehyde

InChI

InChI=1S/C17H17BrO4/c1-2-20-17-10-13(12-19)6-7-16(17)22-9-8-21-15-5-3-4-14(18)11-15/h3-7,10-12H,2,8-9H2,1H3

InChI Key

XVUNZTJSDOHSCO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Br

Origin of Product

United States

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